2-Oxa-5-azabicyclo[4.2.0]octane
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Overview
Description
2-Oxa-5-azabicyclo[420]octane is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[4.2.0]octane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of cyclopentenes with appropriate nitrogen and oxygen-containing reagents in the presence of a catalyst. For instance, palladium-catalyzed reactions have been employed to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitrogen and oxygen functionalities.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Oxa-5-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, commonly found in tropane alkaloids.
Uniqueness
2-Oxa-5-azabicyclo[4.2.0]octane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(1)7-3-4-8-6/h5-7H,1-4H2 |
InChI Key |
RZBMOQNVOZKAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1NCCO2 |
Origin of Product |
United States |
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